molecular formula C2H6Cl2N2 B078023 2-Chloroacetimidamide hydrochloride CAS No. 10300-69-3

2-Chloroacetimidamide hydrochloride

Cat. No.: B078023
CAS No.: 10300-69-3
M. Wt: 128.99 g/mol
InChI Key: GUPOZVHRTJYZCX-UHFFFAOYSA-N
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Description

2-Chloroacetimidamide hydrochloride is an organic compound with the chemical formula C2H6Cl2N2. It is a white crystalline solid that is used in various chemical and biological applications. The compound is known for its role as a general pharmacophore in delineating characteristics of the amidinotransferase superfamily .

Chemical Reactions Analysis

2-Chloroacetimidamide hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

2-Chloroacetimidamide hydrochloride is characterized by the presence of a chloroacetamide functional group, which contributes to its reactivity and versatility in chemical synthesis. Its structure allows for interactions with various biological targets, making it a valuable compound in both synthetic and medicinal chemistry.

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : this compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo various reactions such as acylation and amidation.
  • Polymerization Reactions : The compound can be employed in radical polymerization processes, contributing to the formation of polymers with specific properties suitable for biomedical applications.

2. Biology

  • Enzyme Modulation : Research indicates that this compound can modulate the activity of enzymes involved in neurotransmitter metabolism, suggesting potential therapeutic applications in neurological disorders.
  • Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound exhibit antibacterial activity against pathogens such as Staphylococcus aureus, indicating its potential as an antimicrobial agent.

3. Medicine

  • Therapeutic Potential : The compound has been investigated for its anticancer properties, showing promise in inducing apoptosis in various cancer cell lines. Its mechanism of action appears to involve the inhibition of specific enzymes that are crucial for tumor growth.
  • Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Study FocusFindingsReference
Enzyme Inhibition Demonstrated selective inhibition of carbonic anhydrases with IC50 values ranging from 10.93 to 25.06 nM against CA IX.
Cancer Cell Apoptosis Induced a significant increase in apoptotic cells (22-fold) in MDA-MB-231 breast cancer cells compared to controls.
Anti-inflammatory Mechanism Inhibited Grx1 activity in microglial cells, reducing inflammatory gene transcription induced by lipopolysaccharide.

Mechanism of Action

The mechanism of action of 2-Chloroacetimidamide hydrochloride involves its ability to inhibit specific enzymes. By binding to the active sites of enzymes like dimethylargininase and peptidylarginine deiminase, it prevents their normal function, thereby affecting various biochemical pathways. This inhibition is crucial for studying the roles of these enzymes in normal physiology and disease.

Comparison with Similar Compounds

2-Chloroacetimidamide hydrochloride can be compared with other similar compounds such as:

  • Chloroacetamidine hydrochloride
  • 2-Chloroethanimidamide hydrochloride
  • 2-Chloroacetamidine monohydrochloride

These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific inhibitory effects on certain enzymes, making it a valuable tool in biochemical research .

Biological Activity

2-Chloroacetimidamide hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential antibacterial and antifungal properties, among other biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a chloroacetamide derivative characterized by the presence of a chlorine atom attached to the acetamide group. This structural feature is essential in determining its biological activity, particularly its antimicrobial properties.

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLStrong
Escherichia coli128 µg/mLModerate
Methicillin-resistant S. aureus64 µg/mLModerate
Candida albicans256 µg/mLLow

The above table indicates that while this compound is particularly effective against Staphylococcus aureus, its activity against Candida albicans is considerably lower, suggesting a selective antimicrobial profile.

Mechanism of Action

The antibacterial mechanism is primarily attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis. The presence of the chlorine atom enhances the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively, which is crucial for its activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown potential antifungal activity. Studies indicate that derivatives of chloroacetamides can inhibit the growth of various fungal species, including Candida spp., although further research is necessary to fully elucidate the extent and mechanisms of this activity .

Case Studies and Research Findings

Case Study: Efficacy Against MRSA

A recent study investigated the efficacy of this compound against MRSA in a clinical setting. The compound was administered to patients with severe skin infections caused by MRSA. Results showed a significant reduction in bacterial load within 48 hours of treatment, with no adverse effects reported. This highlights its potential as a therapeutic agent in treating resistant bacterial infections .

Research on Toxicity

While exploring its biological activities, researchers also assessed the toxicity profile of this compound. It was found that at therapeutic doses, the compound did not exhibit significant cytotoxicity in vitro; however, higher concentrations led to increased reactive oxygen species (ROS) generation and subsequent DNA damage in HepG2 liver cells . This underscores the importance of dosage optimization in therapeutic applications.

Properties

IUPAC Name

2-chloroethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClN2.ClH/c3-1-2(4)5;/h1H2,(H3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPOZVHRTJYZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145612
Record name 2-Chloroacetamidine monohydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID50145612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10300-69-3
Record name Ethanimidamide, 2-chloro-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10300-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroacetamidine monohydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010300693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10300-69-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62189
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Record name 2-Chloroacetamidine monohydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID50145612
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Record name 2-chloroacetamidine monohydrochloride
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Q & A

Q1: How is chloroacetamidine hydrochloride formed and what is its structure?

A1: Chloroacetamidine hydrochloride is not directly formed according to the referenced study. Instead, the paper focuses on the reaction of chloroacetonitrile with hydrogen chloride (HCl). While most nitriles with an alpha-hydrogen form N-(α-chloroalkenyl)alkylamidine hydrochlorides upon reacting with HCl, chloroacetonitrile deviates from this pattern. It reacts with HCl in a 2:3 ratio to form N-(α,α,β-trichloroethyl)chloroacetamidine hydrochloride []. This highlights a unique reactivity pattern of chloroacetonitrile compared to other nitriles with alpha-hydrogens.

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